![molecular formula C16H18F3N3O2 B2390962 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide CAS No. 2034537-08-9](/img/structure/B2390962.png)
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide
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Description
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide is a synthetic compound that belongs to the family of pyrazole derivatives. It has gained a lot of attention in recent years due to its potential use in scientific research. This compound has been shown to have significant biological activity, making it a promising candidate for studying various biochemical processes.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) focused on pyrazole-acetamide derivatives, similar in structure to the compound . They synthesized coordination complexes and examined their antioxidant activity. Their research demonstrated significant antioxidant properties of these complexes, which is a notable application in the field of biochemistry and pharmacology (Chkirate et al., 2019).
Chemoselective Acetylation in Drug Synthesis
Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol, a process relevant to the synthesis of compounds like N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide. This research highlights the importance of such compounds in the synthesis of pharmaceuticals, particularly in the context of antimalarial drug synthesis (Magadum & Yadav, 2018).
Pharmacological Potential and Toxicity Assessment
Faheem (2018) investigated the pharmacological potential of pyrazole derivatives, including toxicity assessment, tumor inhibition, and antioxidant actions. This study underscores the diverse therapeutic potential of such compounds in treating various ailments, including their role as potential anticancer agents (Faheem, 2018).
Hydrogen-Bonding Patterns in Medicinal Chemistry
López et al. (2010) examined hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides. Understanding these bonding patterns is crucial in medicinal chemistry for designing drugs with desired properties and activities (López et al., 2010).
Herbicide Development and Agricultural Applications
Research by Weisshaar and Böger (1989) linked chloroacetamides, which are structurally related to the compound , to the development of herbicides. These findings have implications for agricultural sciences, particularly in weed control and crop protection (Weisshaar & Böger, 1989).
properties
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2/c17-16(18,19)14-4-2-13(3-5-14)12-15(23)20-7-10-24-11-9-22-8-1-6-21-22/h1-6,8H,7,9-12H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKKRYHLRHNPAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOCCNC(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide |
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